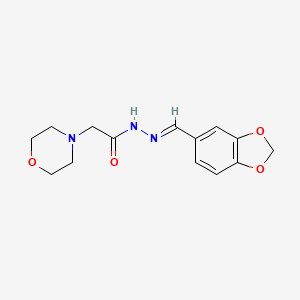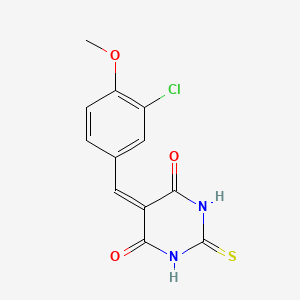
5-(3-chloro-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of pyrimidine derivatives often involves reactions such as lithium-halogen exchange followed by reactions with triisopropylborate and Suzuki cross-coupling reactions to yield various heteroarylpyrimidines (Saygılı, Bryce, & Batsanov, 2004). Another approach involves the condensation of dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones with different diazotised bases to furnish corresponding derivatives, which exhibit considerable activity against micro-organisms (Nigam, Saharia, & Sharma, 1981).
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives has been elucidated using techniques such as X-ray crystallography. For instance, compounds like 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines have been synthesized and characterized, showing how the type of hydrogen bonding plays a key role in chiral discrimination in the crystalline phase (Agarkov et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives includes their participation in Suzuki cross-coupling reactions and their ability to form various heteroarylpyrimidines when reacted with heteroaryl halides. These reactions are pivotal for creating diverse pyrimidine-based compounds with potential biological activities (Saygılı, Bryce, & Batsanov, 2004).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structures, are crucial for understanding the behavior of these compounds under various conditions. For instance, the study of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines revealed detailed information about their solid-state structure and how it is affected by hydrogen bonding and molecular interactions (Agarkov et al., 2023).
属性
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c1-18-9-3-2-6(5-8(9)13)4-7-10(16)14-12(19)15-11(7)17/h2-5H,1H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGPREGLAMOAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

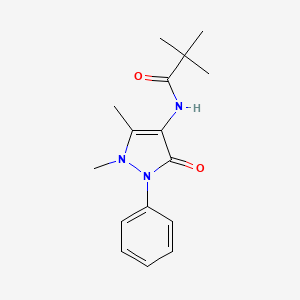

![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)
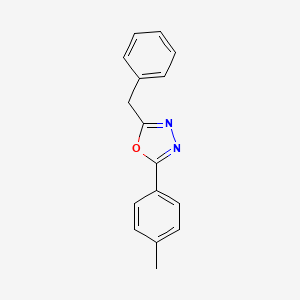
![N-(2,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608216.png)
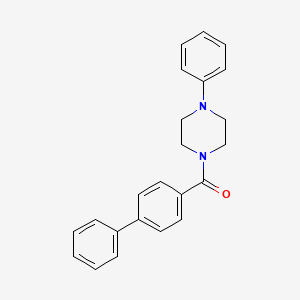
![(1S,9R)-11-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5608236.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5608242.png)
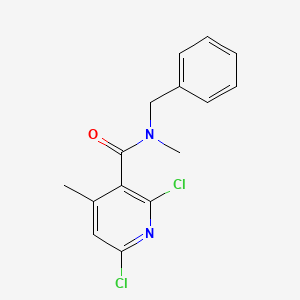
![N-(3-chlorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5608280.png)

![N-(2-{4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5608284.png)
![3-(2-furyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5608285.png)
